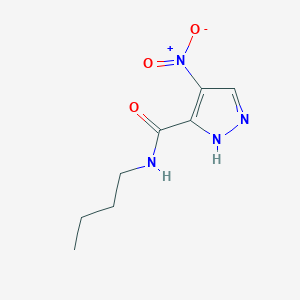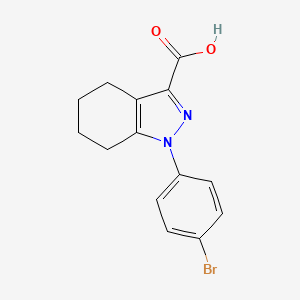
1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a bromine atom attached to the phenyl group, which is a significant feature for its reactivity and potential biological activity. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties as seen in similar compounds such as 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids .
Synthesis Analysis
The synthesis of related indazole derivatives typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde. For instance, the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids was achieved via condensation between phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate . Although the exact synthesis of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, with the addition of a bromination step to introduce the 4-bromophenyl moiety.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be complex and is often confirmed using techniques such as NMR, IR, and X-ray crystallography. For example, the structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was elucidated using X-ray crystallography, which provided detailed information about the crystal system and unit cell parameters . These techniques are crucial for confirming the molecular structure and understanding the stereochemistry of such compounds.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The presence of the bromine atom in the 4-bromophenyl group could facilitate further chemical transformations, such as Suzuki coupling reactions, which are commonly used to create biaryl systems . Additionally, the carboxylic acid group offers the potential for esterification or amide formation, which are common reactions in drug synthesis and modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a 4-bromophenyl group and a carboxylic acid moiety can significantly affect these properties. For instance, the presence of a halogen like bromine can increase the molecular weight and potentially alter the lipophilicity of the compound, which is an important factor in drug design and pharmacokinetics . The carboxylic acid group can also impact the compound's acidity and its ability to form salts or interact with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Derivatives
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a crucial role in the synthesis of a wide range of biologically active compounds. Its applications are evident in the development of molecules with potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. The compound's utility extends to the treatment of neurodegenerative diseases and as an effective agent in insecticides, fungicides, and herbicides (Turek et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have been identified with promising anticancer and anti-inflammatory activities. These derivatives are explored for their potential in modifying the permeability of membranes, which could increase drug uptake, reverse drug resistance, and trigger apoptotic pathways in cancer treatment. The enhancement of radiotherapy and chemotherapy, particularly with anthracyclines and platinum compounds, highlights its significance in developing novel therapeutic strategies (Di Cosimo et al., 2003).
Material Science and Chemistry
The compound's relevance extends to material science and chemistry, where its derivatives find applications in the synthesis of 1,2,4-triazoles, a class of compounds known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The exploration of rational ways to synthesize biologically active substances among 1,2,4-triazoles underscores the importance of 1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in modern organic synthesis and the development of novel chemical entities (Ohloblina, 2022).
Environmental and Green Chemistry
Moreover, the compound is involved in the development of green chemistry approaches, particularly in the extraction and purification technologies for carboxylic acids from aqueous streams. Its derivatives aid in the design of efficient, environmentally friendly processes for the recovery of carboxylic acids, pivotal for producing bio-based plastics and chemicals. This aligns with the growing interest in sustainable chemical processes and the utilization of biomass as a renewable resource for chemical production (Sprakel & Schuur, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDROZKTORELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

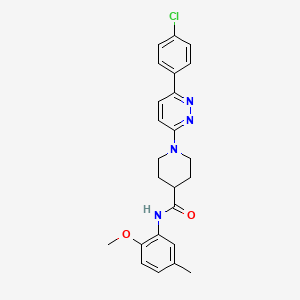
![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)
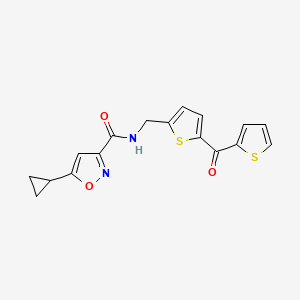
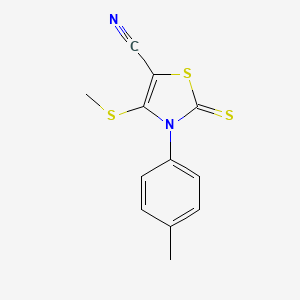
![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)
![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)
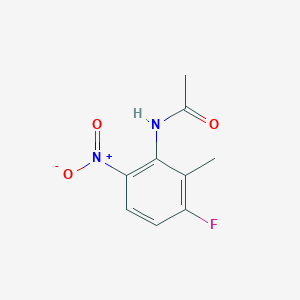
![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)
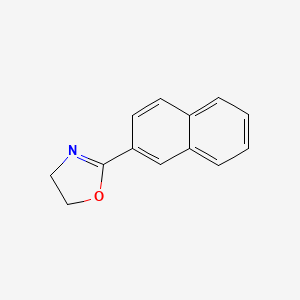
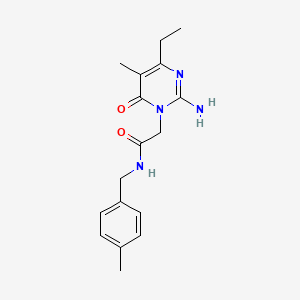
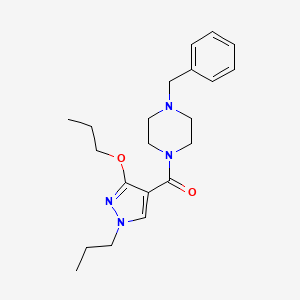
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)
